7-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Description
The compound “7-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid” belongs to the family of Pyrazolo[1,5-a]pyrimidine (PP) derivatives . These are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidine (PP) derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, 5,6-Diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines were chemoselectively synthesized by the condensation of isoflavone and 3-aminopyrazole . The former was obtained via microwave irradiation, and the latter was obtained via conventional heating .Molecular Structure Analysis
The Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The transformations involved in the synthesis of Pyrazolo[1,5-a]pyrimidine (PP) derivatives improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . The PP derivatives synthesis has been widely studied, and various reviews related to the obtention and later derivatization steps have been described in the literature .Mechanism of Action
While the specific mechanism of action for “7-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid” is not mentioned in the retrieved papers, Pyrazolo[1,5-a]pyrimidine (PP) derivatives in general have shown anticancer potential and enzymatic inhibitory activity . This could potentially lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Future Directions
The current advances in the synthesis and functionalization of diverse Pyrazolo[1,5-a]pyrimidine (PP) derivatives could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . Moreover, some of these compounds have shown effectiveness in inhibiting the growth of phytopathogenic fungi, offering a great opportunity as starting points for further optimization toward improved antifungal agrochemicals .
Properties
IUPAC Name |
2-methyl-3-phenyl-7-propan-2-ylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-10(2)14-9-13(17(21)22)18-16-15(11(3)19-20(14)16)12-7-5-4-6-8-12/h4-10H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVCLUOELMYBFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(=O)O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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